molecular formula C9H9ClN2 B3369072 1-(2-Chloroethyl)-1H-benzimidazole CAS No. 22492-19-9

1-(2-Chloroethyl)-1H-benzimidazole

Cat. No. B3369072
Key on ui cas rn: 22492-19-9
M. Wt: 180.63 g/mol
InChI Key: QSBYLGDMROVERI-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To 3.61 g (20 mmoles) of 1-(2-chloroethyl)benzimidazole in 50 ml of tetrahydrofuran was added in portions 960 mg (20 mmoles) of 50% sodium hydride and the mixture allowed to stir for 3 hours. The solids were filtered, washed with tetrahydrofuran and the washings and filtrate evaporated to dryness. The residue was dissolved in acetonitrile, washed with hexane and the acetonitrile concentrated to give 2.77 g of product as a yellow oil.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1.[H-].[Na+]>O1CCCC1>[CH:3]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1)=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
ClCCN1C=NC2=C1C=CC=C2
Name
Quantity
960 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the washings and filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
WASH
Type
WASH
Details
washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
the acetonitrile concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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